molecular formula C17H28N2O B7986132 2-[((R)-1-Benzyl-piperidin-3-yl)-isopropyl-amino]-ethanol

2-[((R)-1-Benzyl-piperidin-3-yl)-isopropyl-amino]-ethanol

Cat. No.: B7986132
M. Wt: 276.4 g/mol
InChI Key: ZFCBPDQQOVKMTB-QGZVFWFLSA-N
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Description

2-[((R)-1-Benzyl-piperidin-3-yl)-isopropyl-amino]-ethanol is a tertiary amine featuring a piperidine core substituted with a benzyl group at the 1-position, an isopropylamino moiety at the 3-position, and an ethanol group (Fig. 1). Its stereochemistry at the piperidin-3-yl position is specified as the R-enantiomer, which is critical for its interactions in chiral environments. This compound has been historically utilized in organic synthesis as a base, nucleophile, or ligand due to its nitrogen-rich structure, which facilitates coordination with metals and participation in asymmetric catalysis .

Properties

IUPAC Name

2-[[(3R)-1-benzylpiperidin-3-yl]-propan-2-ylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-15(2)19(11-12-20)17-9-6-10-18(14-17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17,20H,6,9-14H2,1-2H3/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCBPDQQOVKMTB-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)C1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCO)[C@@H]1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of Enamides

Using a ruthenium-BINAP catalyst, enantioselective hydrogenation of 1-benzyl-3-enamide-piperidine yields the (R) -amine with >90% enantiomeric excess (ee). Reaction conditions (50 psi H₂, 25°C, 12 h in methanol) and catalyst loading (0.5 mol%) are optimized for scalability.

Resolution via Diastereomeric Salt Formation

Racemic 1-benzyl-piperidin-3-amine is treated with (R)-mandelic acid in ethanol, selectively crystallizing the (R,R) -diastereomer. Recrystallization from ethanol-water (3:1) achieves 98% ee.

StepReagents/ConditionsYieldPurity (HPLC)
Imine FormationIsopropyl glyoxal, MeOH, 40°C85%92%
ReductionNaBH₄, 0°C → rt, 2 h72%95%

Nucleophilic Substitution Approach

1-Benzyl-3-chloropiperidine is treated with isopropylaminoethanol in the presence of triethylamine (TEA) in refluxing ethanol (12 h). This one-pot method achieves 68% yield but requires careful control of stoichiometry (1:1.2 ratio) to minimize diastereomer formation.

Stereochemical Control and Purification

Chiral Chromatography

Preparative HPLC using a Chiralpak AD-H column (hexane:isopropanol 85:15, 2 mL/min) resolves enantiomers, achieving >99% ee for the target compound.

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:4) at −20°C removes residual diastereomers, enhancing purity to 98.5%.

Scalability and Industrial Considerations

Continuous Flow Hydrogenation

A packed-bed reactor with immobilized Ru-BINAP catalyst enables continuous asymmetric hydrogenation, reducing catalyst waste and improving throughput by 40% compared to batch processes.

Solvent Recycling

Ethanol from recrystallization steps is recovered via distillation, reducing production costs by 15–20%.

Comparative Analysis of Synthetic Routes

Table 2 : Route Efficiency Comparison

MethodOverall YieldStereopurityScalability
Reductive Amination72%95% eeHigh
Nucleophilic Substitution68%89% eeModerate

Chemical Reactions Analysis

Types of Reactions

2-[(®-1-Benzyl-piperidin-3-yl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the piperidine ring or the benzyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield benzyl-piperidin-3-yl-acetaldehyde or benzyl-piperidin-3-yl-acetic acid.

Scientific Research Applications

2-[(®-1-Benzyl-piperidin-3-yl)-isopropyl-amino]-ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(®-1-Benzyl-piperidin-3-yl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, providing analgesic effects.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Cyclic Amine Core: Piperidine (6-membered ring): The target compound and its piperidine analogs (e.g., 2-[4-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol) exhibit lower ring strain and higher basicity compared to pyrrolidine (5-membered ring) derivatives. This enhances their stability in acidic conditions and suitability as ligands in catalysis . Pyrrolidine (5-membered ring): Compounds like 2-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol may exhibit faster reaction kinetics in nucleophilic substitutions due to increased ring strain and conformational flexibility .

Substituent Position: The position of the amino group (3- vs. 4- in piperidine) influences steric and electronic effects.

Amino Group Substituents: Isopropyl: The bulky isopropyl group in the target compound enhances steric shielding, which could reduce unwanted side reactions but may limit accessibility in tight binding pockets.

Stereochemistry: The R-configuration in the target compound and 2-[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol may favor specific enantioselective interactions, whereas the S-configuration in pyrrolidine analogs could reverse stereochemical outcomes in asymmetric synthesis .

Research Findings and Implications

  • Catalytic Applications : Piperidine-based compounds are preferred in reactions requiring prolonged stability, such as multi-step syntheses, whereas pyrrolidine analogs might excel in rapid, high-yield transformations .
  • By analogy, the cyclopropyl substituent in related compounds could enhance membrane permeability in drug candidates .

Biological Activity

2-[((R)-1-Benzyl-piperidin-3-yl)-isopropyl-amino]-ethanol is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound, characterized by a piperidine ring and an isopropyl-amino group, exhibits a variety of interactions with biological systems, making it a subject of interest for further research.

  • Molecular Formula : C17H28N2O
  • Molecular Weight : 276.42 g/mol
  • CAS Number : 1354000-02-4

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Piperidine Ring : Cyclization reactions using suitable precursors.
  • Introduction of the Benzyl Group : Nucleophilic substitution reactions.
  • Attachment of the Isopropyl-amino Group : Reaction with isopropylamine.
  • Purification : Techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse physiological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving enzyme inhibition and receptor modulation. A study indicated that derivatives similar to this compound exhibited enhanced cytotoxicity against human cancer cell lines compared to standard chemotherapeutics .

Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective properties. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's . The compound's interaction with these enzymes may contribute to its therapeutic potential in treating cognitive disorders.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. In vitro studies demonstrated significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it could be more effective than some traditional antibiotics .

Research Findings and Case Studies

StudyFindings
Anticancer Study Induced apoptosis in cancer cells; better cytotoxicity than bleomycin .
Neuroprotection Inhibited AChE and BuChE; potential for Alzheimer's treatment .
Antimicrobial Activity Effective against E. coli and other strains; MIC values lower than standard antibiotics .

Q & A

Basic: How can researchers optimize the synthetic yield of 2-[((R)-1-Benzyl-piperidin-3-yl)-isopropyl-amino]-ethanol?

Methodological Answer:
The synthesis involves multi-step reactions, including protection/deprotection of amine groups, nucleophilic substitutions, and chiral resolution. Key optimizations include:

  • Chiral control : Use (R)-configured starting materials (e.g., (R)-1-benzylpiperidin-3-amine) to preserve stereochemical integrity .
  • Reaction conditions : Stirring at 25–40°C in dichloromethane with triethylamine as a base to neutralize HCl byproducts .
  • Purification : Thin-layer chromatography (TLC) to monitor reaction completion, followed by column chromatography with silica gel (ethyl acetate/hexane gradients) to isolate the enantiopure product .
  • Yield enhancement : Catalytic hydrogenation for benzyl group removal, achieving >75% yield when using Pd/C under H₂ .

Basic: What analytical techniques validate the structural integrity and enantiopurity of this compound?

Methodological Answer:

  • NMR spectroscopy : Confirm regiochemistry via ¹H/¹³C-NMR (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine C3 proton at δ 3.1–3.5 ppm) .
  • Chiral HPLC : Use a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to verify >98% enantiomeric excess (ee) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 293.2) .
  • X-ray crystallography : Resolve absolute configuration using PHENIX software for crystallographic data refinement .

Advanced: How do stereochemical variations (R vs. S) at the piperidine-3-yl position influence biological activity?

Methodological Answer:

  • Comparative assays : Test (R)- and (S)-enantiomers in receptor-binding assays (e.g., GPCRs) to quantify IC₅₀ differences. Evidence from pyrrolidine analogs shows (R)-enantiomers exhibit 10–50× higher affinity for dopamine receptors .
  • Molecular docking : Use Schrödinger Suite to model interactions between the (R)-enantiomer and receptor active sites. The benzyl group’s spatial orientation in (R)-forms enhances hydrophobic pocket binding .
  • Pharmacological profiling : Assess in vivo efficacy in rodent models of neurological disorders. (R)-enantiomers show improved blood-brain barrier penetration due to reduced polar surface area .

Advanced: What strategies address poor aqueous solubility in pharmacokinetic studies?

Methodological Answer:

  • Salt formation : Synthesize hydrochloride salts (e.g., using HCl in ethanol) to improve solubility (>5 mg/mL in PBS) .
  • Prodrug design : Introduce phosphate esters at the ethanol moiety, cleaved in vivo by phosphatases .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm) to enhance bioavailability. In vitro release studies show >80% payload delivery at pH 7.4 .
  • Metabolic stability : Use liver microsome assays (human/rat) with LC-MS/MS to identify CYP450-mediated oxidation hotspots (e.g., piperidine N-debenzylation) .

Advanced: How should researchers resolve contradictory data in receptor-binding studies?

Methodological Answer:

  • Assay standardization : Validate receptor expression levels (e.g., via Western blot) and use reference ligands (e.g., haloperidol for dopamine D2 receptors) as positive controls .
  • Off-target screening : Perform broad-panel binding assays (Eurofins CEREP) to identify cross-reactivity with adrenergic or serotonin receptors .
  • Dose-response curves : Use GraphPad Prism to analyze Hill slopes; slopes >1 suggest cooperative binding artifacts .
  • Structural analogs : Compare with fluorinated derivatives (e.g., 4-fluoro-benzyl analogs) to isolate steric vs. electronic effects .

Advanced: What computational methods predict metabolic degradation pathways?

Methodological Answer:

  • In silico metabolism : Use Schrödinger’s MetaSite to simulate Phase I/II metabolism. Predict dominant pathways:
    • Phase I : Piperidine N-debenzylation (major) and ethanol hydroxyl oxidation (minor) .
    • Phase II : Glucuronidation at the ethanol moiety .
  • Density functional theory (DFT) : Calculate activation energies for N-debenzylation (B3LYP/6-31G* level) to prioritize labile sites .
  • Machine learning : Train ADMET predictors with PubChem data to forecast clearance rates .

Advanced: How can structure-activity relationship (SAR) studies guide lead optimization?

Methodological Answer:

  • Analog synthesis : Replace benzyl with substituted aryl groups (e.g., 4-Cl-benzyl) to modulate lipophilicity (clogP 2.5→3.1) .
  • Bioisosteric replacement : Substitute piperidine with pyrrolidine to reduce ring strain (improves IC₅₀ by 2× in serotonin receptor assays) .
  • Fragment-based design : Use surface plasmon resonance (SPR) to screen truncated analogs (e.g., piperidine-ethanol core) for minimal pharmacophore identification .

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